molecular formula C17H18N4O3 B2556234 N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-5-carboxamide CAS No. 2034227-82-0

N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-5-carboxamide

Cat. No.: B2556234
CAS No.: 2034227-82-0
M. Wt: 326.356
InChI Key: DBBFQSGSKHPWRV-UHFFFAOYSA-N
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Description

N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-5-carboxamide is a complex organic compound that features an indole core, a 1,2,4-oxadiazole ring, and an oxane (tetrahydropyran) moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-5-carboxamide typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate nitrile with hydroxylamine under acidic conditions to form an amidoxime, which is then cyclized with a carboxylic acid derivative.

    Attachment of the oxane moiety: The oxane ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the oxane precursor is displaced by a nucleophile.

    Indole functionalization: The indole core can be synthesized via Fischer indole synthesis or other methods, followed by functionalization at the 5-position to introduce the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Electrophilic reagents like halogens (e.g., Br2) or nitro groups (NO2) can be introduced under acidic conditions.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Amines derived from the oxadiazole ring.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole core.

    1H-indole-2-carboxamide: A related compound with a carboxamide group at the 2-position.

    5-fluoro-1H-indole-2-carboxamide: A fluorinated derivative with potential antiviral activity.

Uniqueness

N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-5-carboxamide is unique due to the presence of the 1,2,4-oxadiazole ring and the oxane moiety, which confer distinct chemical and biological properties compared to other indole derivatives.

Properties

IUPAC Name

N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1H-indole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c22-17(13-1-2-14-12(9-13)3-6-18-14)19-10-15-20-16(21-24-15)11-4-7-23-8-5-11/h1-3,6,9,11,18H,4-5,7-8,10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBFQSGSKHPWRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NOC(=N2)CNC(=O)C3=CC4=C(C=C3)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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